Acide 3-hydroxyglutarique

Vue d'ensemble

Description

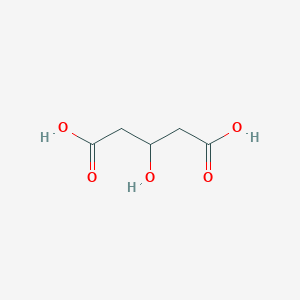

L’acide 3-hydroxyglutarique est un acide dicarboxylique linéaire à cinq carbones qui sert d’intermédiaire dans le catabolisme des acides aminés . Il est principalement connu pour son rôle de biomarqueur dans l’acidémie glutarique de type 1, une maladie génétique rare . Ce composé est également impliqué dans diverses voies métaboliques et a été identifié dans les aérosols organiques secondaires de la troposphère .

Applications De Recherche Scientifique

3-Hydroxyglutaric acid has several scientific research applications:

Mécanisme D'action

L’acide 3-hydroxyglutarique exerce ses effets principalement par son rôle dans le catabolisme des acides aminés. Il est produit à partir du catabolisme de la lysine et du tryptophane, sous l’action de l’enzyme glutaryl-CoA déshydrogénase . Le composé peut s’accumuler dans le cerveau et d’autres tissus, entraînant des effets neurotoxiques tels que l’excitotoxicité, le stress oxydatif et la perturbation de l’homéostasie redox . Ces effets sont principalement dus à sa ressemblance structurelle avec le glutamate, le principal neurotransmetteur excitateur du cerveau .

Analyse Biochimique

Biochemical Properties

3-Hydroxyglutaric acid is an intermediate in amino acid catabolism . It is produced endogenously at high amounts in patients affected by glutaric acidemia type 1 . This disease is a neurometabolic error of metabolism caused by inherited deficient activity of the mitochondrial complex glutaryl-CoA dehydrogenase (GCDH) . GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO2 during the catabolism of L-lysine, L-hydroxylysine, and L-tryptophan .

Cellular Effects

3-Hydroxyglutaric acid has been shown to have a direct effect on neuronal receptors . Experimental data indicate that 3-Hydroxyglutaric acid induces excitotoxicity, possibly due to its similar chemical structure to glutamate, the main excitatory neurotransmitter . It also disrupts redox homeostasis, increasing the production of mitochondrial reactive species, decreasing cellular antioxidant defenses, and inducing oxidative damage to biomolecules . Furthermore, it impairs bioenergetics by inhibiting mitochondrial respiration and compromising the citric acid cycle activity .

Molecular Mechanism

The molecular mechanism of 3-Hydroxyglutaric acid involves several pathways. It induces excitotoxicity, possibly due to its similar chemical structure to glutamate . It disrupts redox homeostasis, increasing the production of mitochondrial reactive species, decreasing cellular antioxidant defenses, and inducing oxidative damage to biomolecules . It also impairs bioenergetics by inhibiting mitochondrial respiration and compromising the citric acid cycle activity .

Temporal Effects in Laboratory Settings

In humans, 3-Hydroxyglutaric acid levels increase when the enzyme glutaryl-CoA dehydrogenase (GCDH) is deficient . A drop in GCDH activity prompts an increase in the amount of 3-Hydroxyglutaric acid in biofluids (urine, blood, and cerebrospinal fluid) and tissues, notably in the brain .

Dosage Effects in Animal Models

While there are no specific studies detailing the dosage effects of 3-Hydroxyglutaric acid in animal models, it’s known that high levels of 3-Hydroxyglutaric acid in the brain may cause excitotoxicity, oxidative stress, bioenergetics dysfunction, reactive astrogliosis, blood-brain barrier breakage, and vascular alterations .

Metabolic Pathways

3-Hydroxyglutaric acid is involved in the catabolism of the amino acids lysine and tryptophan, as well as hydroxylysine . Both lysine and tryptophan converge onto 2-oxoadipic acid, the precursor of glutaryl-CoA . The conversion of glutaryl-CoA to crotonyl-CoA by GCDH enables their further conversion into acetyl-CoA .

Transport and Distribution

The sodium-dependent dicarboxylate cotransporter 3 (NaDC3) has been identified to mediate the translocation of 3-Hydroxyglutaric acid . This concerted action of NaDC3 may be important for the directed uptake and excretion of 3-Hydroxyglutaric acid in kidney proximal tubule cells .

Subcellular Localization

The exact subcellular localization of 3-Hydroxyglutaric acid is not abundantly clear in the literature. It is known that once produced mainly from lysine, it cannot leave the central nervous system because of very limited efflux, therefore, accumulating in this tissue .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 3-hydroxyglutarique en laboratoire implique généralement l’hydratation du glutaconyl-CoA en 3-hydroxyglutaryl-CoA, qui est ensuite hydrolysé pour produire de l’this compound . Ce processus est catalysé par l’enzyme 3-méthylglutaconyl-CoA hydratase .

Méthodes de production industrielle

le composé peut être synthétisé par le catabolisme d’acides aminés tels que la lysine et le tryptophane, sous l’action de l’enzyme glutaryl-CoA déshydrogénase .

Analyse Des Réactions Chimiques

Types de réactions

L’acide 3-hydroxyglutarique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation d’acide glutarique.

Réduction : Les réactions de réduction peuvent convertir l’this compound en d’autres acides hydroxy.

Substitution : Des réactions de substitution peuvent se produire au niveau du groupe hydroxyle, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits

Oxydation : Acide glutarique.

Réduction : Divers dérivés d’acides hydroxy.

Substitution : Différents dérivés d’acide glutarique substitués.

4. Applications de la recherche scientifique

L’this compound a plusieurs applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 2-hydroxyglutarique : Diffère de l’acide 3-hydroxyglutarique par la position du groupe hydroxyle.

Acide glutarique : Un composé apparenté qui n’a pas de groupe hydroxyle.

Acide 3-hydroxybutyrique : Un autre acide hydroxy avec une chaîne carbonée plus courte.

Unicité

L’this compound est unique en raison de son rôle spécifique de biomarqueur pour l’acidémie glutarique de type 1 et de son implication dans le catabolisme des acides aminés . Ses effets neurotoxiques et son accumulation dans le cerveau le distinguent des autres composés similaires .

Activité Biologique

3-Hydroxyglutaric acid (3-OH-GA) is an organic compound with the chemical formula CHO. It exists in two enantiomeric forms, D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG). This compound is primarily recognized as a significant intermediate in the catabolism of amino acids, particularly lysine, tryptophan, and hydroxylysine. Its biological activity has been extensively studied, particularly in relation to glutaric aciduria type I (GA I), a metabolic disorder characterized by elevated levels of 3-OH-GA due to enzyme deficiencies.

Role in Metabolism

3-OH-GA is predominantly produced from the accumulation of glutaryl-CoA, which occurs due to a deficiency in the enzyme glutaryl-CoA dehydrogenase (GCDH). This metabolic pathway involves several enzymatic reactions:

- Conversion of Glutaryl-CoA to Glutaconyl-CoA : Mediated by mitochondrial acyl-CoA dehydrogenases.

- Hydration to 3-Hydroxyglutaryl-CoA : Catalyzed by 3-methylglutaconyl-CoA hydratase (3-MGH).

- Hydrolysis : Results in the formation of free 3-hydroxyglutaric acid.

This pathway is crucial as it serves as a diagnostic marker for GA I, with elevated urinary levels indicating metabolic dysfunction.

Pathophysiological Effects

Research indicates that elevated levels of 3-OH-GA can lead to various pathological conditions, particularly affecting vascular health:

- Endothelial Dysfunction : Studies have shown that 3-OH-GA impairs endothelial cell migration and integrity. Specifically, it disrupts the actin cytoskeleton and reduces the expression of Ve-cadherin, a key protein for endothelial cell adhesion. This disruption correlates with decreased chemotaxis and structural integrity of blood vessels both in vitro and in vivo .

- Vasculopathy : In experimental models, local application of 3-OH-GA resulted in abnormal vascular dilatation and hemorrhage, suggesting its role in vasculopathic processes associated with GA I .

Neurotoxicity

Investigations into the neurotoxic effects of 3-OH-GA have revealed that it can significantly reduce neuronal viability at certain concentrations. For instance, exposure to concentrations as low as 0.5 mM has been shown to decrease cell viability in primary neuronal cultures . The compound's neurotoxic effects are believed to be linked to its ability to induce oxidative stress and disrupt normal cellular functions.

Clinical Presentation of Glutaric Aciduria Type I

Patients with GA I often exhibit symptoms such as macrocephaly, spasticity, dystonia, and seizures. Elevated levels of 3-OH-GA serve as a critical biomarker for diagnosing this condition. A case study highlighted a patient with urinary levels of 44 mmol/mol creatinine for 3-hydroxyglutaric acid, far exceeding normal values (<1 mmol/mol creatinine), illustrating the compound's role in clinical diagnostics .

Research Findings Summary Table

Propriétés

IUPAC Name |

3-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHYXNSQOIDNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213239 | |

| Record name | 3-Hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

638-18-6 | |

| Record name | 3-Hydroxyglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxyglutaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYGLUTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3FG9S37DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.